

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Celecoxib

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Compound of Interest

Compound Name: *1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione*

CAS No.: 1495-03-0

Cat. No.: B180928

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Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a cornerstone in the management of pain and inflammation for conditions such as arthritis.[1][2] Its synthesis represents a significant achievement in modern medicinal chemistry. This document provides an in-depth guide for the synthesis of Celecoxib, focusing on a robust and widely adopted two-step pathway. The synthesis commences with a Claisen condensation to form the key intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, followed by a regioselective Knorr-type pyrazole synthesis via cyclocondensation with 4-sulfamoylphenylhydrazine hydrochloride. This guide offers a detailed reaction mechanism, step-by-step experimental protocols, purification techniques, and characterization data, intended for researchers, chemists, and professionals in drug development.

A Note on Analogue Synthesis: The protocols herein describe the synthesis of Celecoxib, which utilizes a p-tolyl (4-methylphenyl) moiety. The specified starting material, **1-(4-Ethylphenyl)-4,4,4-trifluorobutane-1,3-dione**, would undergo an identical reaction pathway to

yield the corresponding ethyl-analogue of Celecoxib. The principles, conditions, and methodologies described are directly applicable to the synthesis of such derivatives.

Introduction: The Significance of Celecoxib

The discovery of distinct cyclooxygenase isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.^[3] While COX-1 is a constitutive enzyme involved in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly elevated at sites of inflammation.^[3] This dichotomy paved the way for rational drug design aimed at selectively inhibiting COX-2, thereby providing potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.^{[2][3]}

Celecoxib (marketed as Celebrex) emerged as a leading selective COX-2 inhibitor.^[3] Its chemical structure, a tricyclic compound featuring a central pyrazole ring, is key to its selectivity.^{[4][5]} The synthesis of this pyrazole core is a critical aspect of its production. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic reaction known as the Knorr pyrazole synthesis.^{[6][7]} This guide details a widely-used variant: the reaction between the fluorinated β -diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, and 4-sulfamoylphenylhydrazine.^{[8][9]}

Reaction Mechanism and Pathway

The synthesis of Celecoxib from 4-methylacetophenone is a two-stage process.

Stage 1: Claisen Condensation to form the β -Diketone Intermediate The first stage is a base-catalyzed Claisen condensation between 4'-methylacetophenone and an ethyl trifluoroacetate.^{[10][11]} A strong base, such as sodium methoxide or sodium hydride, deprotonates the α -carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the desired β -diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.^[10]

Stage 2: Knorr-Type Pyrazole Cyclocondensation The second stage involves the acid-catalyzed condensation of the synthesized β -diketone with 4-sulfamoylphenylhydrazine hydrochloride.^[12] The reaction proceeds through the formation of a hydrazone intermediate,

followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The reaction's regioselectivity is a critical consideration; the nucleophilic attack of the terminal amino group of the hydrazine onto one of the two carbonyls of the diketone dictates the final isomeric product. The trifluoromethyl group's strong electron-withdrawing nature makes the adjacent carbonyl more electrophilic, directing the initial attack and favoring the formation of the desired Celecoxib isomer over its regioisomer.[12][13]

Overall Synthetic Pathway



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Caption: Overall two-stage synthesis of Celecoxib.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Sodium methoxide and sodium hydride are highly reactive and moisture-sensitive; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate)

This protocol is adapted from established literature procedures.[12][14]



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Procedure:

- To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4'-methylacetophenone (10.0 g) and toluene (100 mL).
- Stir the mixture at room temperature (20-25°C) to form a clear solution.
- Add the sodium methoxide solution (16.1 g) to the flask.
- Slowly add ethyl trifluoroacetate (12.7 g) dropwise over 30 minutes. An exotherm may be observed.
- After the addition is complete, heat the reaction mixture to 55-60°C and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Carefully quench the reaction by slowly adding 10% aqueous hydrochloric acid (~50 mL) until the pH is acidic (pH 2-3).
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer with brine (2 x 50 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-brown oil. The product can be used in the next step without further purification. Expected yield: ~16-18 g (93-99%).^[12]

Protocol 2: Synthesis of Celecoxib

This protocol is based on established cyclocondensation methods.^{[9][15]}



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Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (10.0 g).
- Add ethanol (150 mL) and 4-sulfamoylphenylhydrazine hydrochloride (10.2 g).
- Heat the mixture to reflux (approximately 78-80°C) and maintain for 8-10 hours. Monitor the reaction progress by TLC or HPLC.
- After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
- Further cool the mixture in an ice bath (0-5°C) for 1 hour to maximize crystallization.
- Collect the solid product by vacuum filtration.

- Wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 30 mL) to remove any remaining salts.
- Dry the crude product in a vacuum oven at 60-70°C to a constant weight. Expected yield of crude Celecoxib: ~14-15 g (85-90%).^[9]

Purification and Characterization

Purification by Recrystallization

The purity of the crude Celecoxib can be significantly improved by recrystallization.^{[15][16]}

- Transfer the crude Celecoxib (e.g., 10 g) to a 250 mL Erlenmeyer flask.
- Add toluene (~150 mL, or 15 mL per gram of crude product).
- Heat the mixture to 80-90°C with stirring until the solid is completely dissolved.
- If the solution is colored, activated carbon (0.5 g) can be added, and the mixture is stirred for 15 minutes at temperature.^[15]
- Hot-filter the solution through a pad of celite to remove the carbon or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool in an ice bath for 1-2 hours.
- Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 70°C. Expected recovery: 85-95%.

Characterization Data

The identity and purity of the synthesized Celecoxib should be confirmed using standard analytical techniques.^[17]



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Experimental Workflow and Logic

The experimental design prioritizes yield, purity, and operational simplicity.



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Caption: Step-by-step experimental workflow.

Causality Behind Experimental Choices:

- Base Selection (Stage 1): Sodium methoxide is a strong, cost-effective base sufficient to deprotonate the acetophenone. Anhydrous conditions are crucial as the base and enolate are moisture-sensitive.[12]

- Solvent Choice: Toluene is used in Stage 1 as it is a non-protic solvent that is suitable for the Claisen condensation and has a high boiling point for the reaction temperature.[14] Ethanol or methanol is used in Stage 2 as it effectively dissolves the reactants at reflux but allows for precipitation of the less soluble Celecoxib product upon cooling, simplifying isolation.[9][15]
- Acid Catalyst (Stage 2): The reaction uses the hydrochloride salt of the hydrazine, which provides the necessary acidic environment to catalyze the condensation and subsequent dehydration steps to form the pyrazole ring.[12]
- Regioisomer Control: The formation of the undesired regioisomer is a known issue.[12][13] Running the reaction under acidic or neutral conditions, as described, favors the formation of the thermodynamically more stable Celecoxib. Purification via recrystallization is highly effective at removing any minor isomeric impurities.[12][16]

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